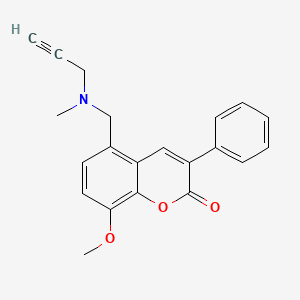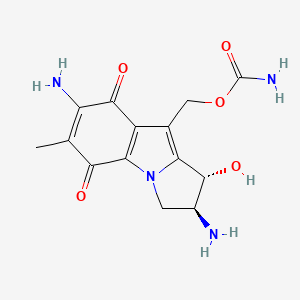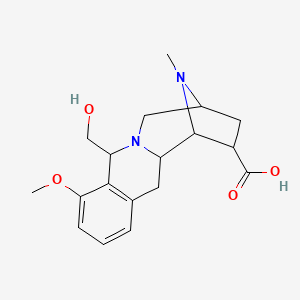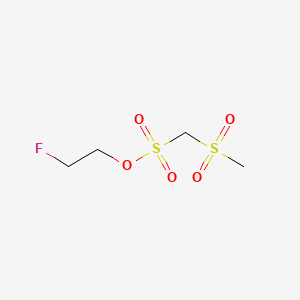
Pentorex
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de Pentorex implique la réaction de la 2-méthyl-3-phénylbutan-2-amine avec des réactifs appropriés dans des conditions contrôlées. La voie de synthèse détaillée comprend :
Matière première : Le benzène est alkylé avec du chlorure d’isobutyle en présence d’un catalyseur acide de Lewis comme le chlorure d’aluminium pour former du 2-méthyl-3-phénylbutane.
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Alkylation en vrac : De grandes quantités de benzène et de chlorure d’isobutyle sont mises en réaction dans des réacteurs industriels.
Amination continue : Le produit alkylé est alimenté en continu dans des réacteurs pour l’amination, assurant un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions : Pentorex subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.
Réduction : Il peut être réduit pour former des amines secondaires ou tertiaires.
Substitution : This compound peut subir des réactions de substitution où le groupe amine est remplacé par d’autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés en conditions anhydres.
Substitution : Des agents halogénants comme le chlorure de thionyle ou le tribromure de phosphore sont utilisés pour les réactions de substitution.
Principaux produits :
Produits d’oxydation : Cétones et acides carboxyliques.
Produits de réduction : Amines secondaires et tertiaires.
Produits de substitution : Dérivés halogénés.
4. Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique pour la préparation de divers dérivés.
Biologie : Étudié pour ses effets sur la libération et la recapture des neurotransmetteurs.
Médecine : Enquête sur son utilisation potentielle dans le traitement de l’obésité et des troubles métaboliques associés.
Industrie : Utilisé dans la production d’autres composés pharmaceutiques.
Applications De Recherche Scientifique
Pentorex has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on neurotransmitter release and uptake.
Medicine: Investigated for its potential use in treating obesity and related metabolic disorders.
Industry: Used in the production of other pharmaceutical compounds.
Mécanisme D'action
Pentorex exerce ses effets en agissant comme un stimulant sur le système nerveux central. Il cible principalement les transporteurs de la norépinéphrine et de la dopamine, ce qui conduit à une libération accrue et à une recapture diminuée de ces neurotransmetteurs. Cela se traduit par une vigilance accrue, une diminution de l’appétit et une augmentation de la dépense énergétique .
Composés similaires :
Phentermine : Effets anorexiques similaires, mais structure chimique différente.
Amphétamine : Partage des propriétés stimulantes, mais a un éventail plus large d’effets sur le système nerveux central.
Méthamphétamine : Stimulant plus puissant avec un potentiel de dépendance plus élevé.
Unicité : this compound est unique en raison de sa double action comme anorexique et diurétique, ce qui le rend particulièrement utile dans les traitements de perte de poids. Sa structure chimique permet également des interactions spécifiques avec les transporteurs de neurotransmetteurs, ce qui le distingue des autres composés similaires .
Comparaison Avec Des Composés Similaires
Phentermine: Similar anorectic effects but different chemical structure.
Amphetamine: Shares stimulant properties but has a broader range of effects on the central nervous system.
Methamphetamine: More potent stimulant with higher potential for abuse.
Uniqueness: Pentorex is unique due to its dual action as an anorectic and diuretic, making it particularly useful in weight loss treatments. Its chemical structure also allows for specific interactions with neurotransmitter transporters, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
2-methyl-3-phenylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(11(2,3)12)10-7-5-4-6-8-10/h4-9H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWAUEZOGHNSCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861934 | |
| Record name | 2-Methyl-3-phenylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434-43-5 | |
| Record name | Pentorex | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=434-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentorex [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-phenylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentorex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTOREX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K97CJK0FXR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


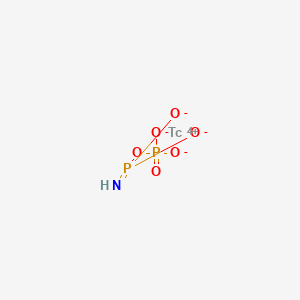
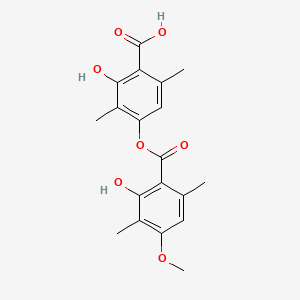
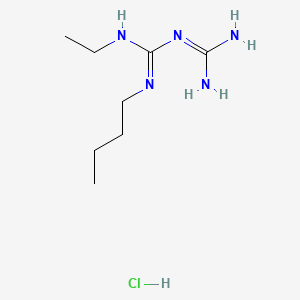
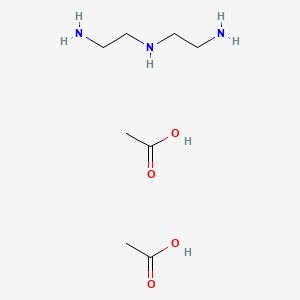
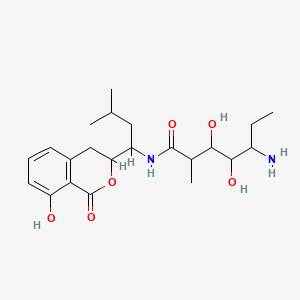
![4-Chlorophenol;5-methyl-2-propan-2-ylcyclohexan-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/new.no-structure.jpg)
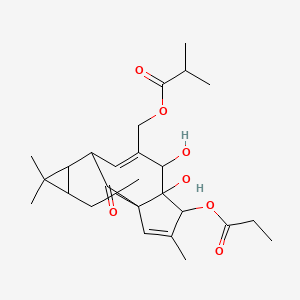
![7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B1221962.png)

